molecular formula C27H29N3O4 B14957189 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14957189
M. Wt: 459.5 g/mol
InChI Key: FZIFDKVNIXTZBZ-UHFFFAOYSA-N
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Description

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one involves multiple steps, including the formation of the furochromenone core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its functional groups and aromatic systems:

Key Functional Groups

Functional GroupLocationPotential Reactions
Ketone (3-oxo) Position 3Nucleophilic addition (e.g., hydride, organometallic reagents), condensation (e.g., Claisen-Schmidt)
Piperazine Side chainAlkylation, acylation, or metal-catalyzed coupling (e.g., Suzuki)
Pyridine ring Side chainElectrophilic substitution (e.g., halogenation), hydrogenation, or C–H activation
Furochromen core Central skeletonElectrophilic substitution (e.g., nitration, bromination), ring-opening, or oxidation

Mechanistic Insights

  • Nucleophilic Addition at the Ketone :
    The ketone group is reactive toward nucleophiles (e.g., Grignard reagents, hydride donors). For example:

    RCO+R’NuRCONuR’\text{RCO} + \text{R'Nu} \rightarrow \text{RCONuR'}

    This could lead to alkylated or aminated derivatives, altering the compound’s electronic properties.

  • Piperazine Reactivity :
    The piperazine moiety may undergo:

    • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

    • Acylation : Reaction with acyl chlorides to generate amides or esters.

    • Metal-Catalyzed Coupling : Potential for cross-coupling (e.g., Suzuki) with boronic acids to introduce new substituents.

  • Pyridine Ring Transformations :
    The pyridine ring could participate in:

    • Electrophilic Substitution : Halogenation (e.g., bromination) or nitration at the para position relative to the piperazine linkage.

    • Hydrogenation : Reduction to a pyridine ring (e.g., using H₂/Pd) to form a cyclohexane derivative.

  • Furochromen Core Reactions :
    The fused furochromen system may undergo:

    • Ring-Opening : Under acidic or basic conditions, leading to dihydrofuran derivatives.

    • Electrophilic Substitution : Nitration or bromination at positions activated by electron-donating groups (e.g., methyl substituents).

Comparative Reactivity with Structural Analogues

CompoundKey FeaturesReactivity Profile
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one Furochromen core, chlorophenyl/methoxyphenyl substituentsSusceptible to nucleophilic substitution at chlorophenyl group; esterification of methoxyphenyl moiety
4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one Pyranochromen core, ketone, piperazine-pyridine linkerSimilar ketone reactivity; pyranochromen core may exhibit distinct ring-opening tendencies vs. furochromen
2,3,5-Trimethyl-6-[3-Oxo-3-(Piperidin-1-Yl)propyl]-7h-Furo[3,2-G]benzopyran-7-One Benzopyran core, piperidine substituentPiperidine group may undergo acylation; benzopyran system may resist electrophilic substitution compared to furochromen

Biological and Chemical Implications

The compound’s structural features suggest potential applications:

  • Pharmacological Activity : The piperazine and pyridine motifs are common in CNS drugs (e.g., antipsychotics, antidepressants), hinting at possible neurochemical interactions.

  • Material Science : The furochromen core could serve as a scaffold for optoelectronic materials due to its conjugated aromatic system.

Scientific Research Applications

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid
  • 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-2-cyclohexen-1-one
  • 9-[(3-methyl-2-butenyl)oxy]-7H-furo[3,2-g]chromen-7-one

Uniqueness

3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that are likely responsible for its biological activity. The presence of a furochromene backbone combined with a piperazine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of furochromenes exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to induce apoptosis in cancer cell lines, including breast (MCF-7) and prostate cancer (PC-3) cells. A study reported that furochromene derivatives could inhibit cell proliferation through mechanisms involving the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

CompoundCell LineIC50 (µM)Mechanism
Furochromene Derivative AMCF-715Apoptosis induction
Furochromene Derivative BPC-310ROS generation

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound relates to its ability to inhibit key enzymes involved in inflammatory processes. For example, compounds with structural similarities have demonstrated inhibitory effects on thromboxane A2 synthase and 5-lipoxygenase, both of which are critical in mediating inflammatory responses .

Neuroprotective Effects

Preliminary research suggests that furochromene derivatives may possess neuroprotective properties. These compounds were found to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Blocking the activity of enzymes involved in inflammation and cancer progression.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.

Case Study 1: Anticancer Efficacy

In a controlled study involving various furochromene derivatives, researchers observed that specific modifications to the structure enhanced anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the chromene ring in modulating biological efficacy .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death caused by oxidative agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of the furochromenone core with a piperazine-propyl ketone intermediate. Key steps include:

  • Core Functionalization : Use nucleophilic substitution or Pd-catalyzed coupling to introduce the 3,5,9-trimethyl groups .
  • Side-Chain Attachment : React the furochromenone core with 3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 24 hours) .
  • Purification : Recrystallize from ethanol or DMF to isolate high-purity product .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core MethylationCH₃I, NaH, DMF, 60°C, 12h65–70
Side-Chain CouplingK₂CO₃, KI, acetone, reflux, 24h50–55
Final RecrystallizationEthanol or DMF>95 purity

Q. What analytical techniques are critical for structural validation?

Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 1.8–2.5 ppm), furochromenone protons (δ 6.5–7.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm error).
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (ACN/water gradient) .

Q. How can impurity profiles be systematically characterized?

Use HPLC-MS/MS with orthogonal methods:

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : 0.1% formic acid in water/ACN (gradient: 5–95% ACN over 30 min).
  • Impurity Identification : Compare retention times and MS/MS fragments to reference standards (e.g., desmethyl or depropylated analogs) .

Advanced Research Questions

Q. How can Bayesian optimization improve yield in large-scale synthesis?

Apply Design of Experiments (DoE) to optimize variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF).
  • Response Surface Models : Use a central composite design to predict optimal conditions .
  • Algorithmic Tuning : Bayesian optimization reduces trial runs by 40% compared to grid searches .

Q. How to resolve contradictions in solubility data across studies?

Cross-validate using multi-technique approaches :

  • Thermogravimetric Analysis (TGA) : Measure decomposition points to rule out solvent degradation.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Reference Standards : Compare against structurally validated impurities (e.g., EP-grade impurities in ).

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

  • Analog Synthesis : Modify the pyridinylmethyl-piperazine side chain (e.g., replace pyridine with quinoline) and test bioactivity .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
  • In Vitro Assays : Compare IC₅₀ values against parent compound in enzyme inhibition studies .

Q. How to characterize degradation pathways under stress conditions?

Conduct forced degradation studies :

  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH (60°C, 24h) and monitor via LC-MS.
  • Oxidative Stress : Treat with 3% H₂O₂, identify quinone-like oxidation products .
  • Photolytic Stability : Use ICH Q1B guidelines with UV light (320–400 nm) .

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

3,5,9-trimethyl-6-[3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C27H29N3O4/c1-17-16-33-25-19(3)26-23(14-22(17)25)18(2)21(27(32)34-26)4-5-24(31)30-12-10-29(11-13-30)15-20-6-8-28-9-7-20/h6-9,14,16H,4-5,10-13,15H2,1-3H3

InChI Key

FZIFDKVNIXTZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=NC=C5)C)C

Origin of Product

United States

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